Welcome to the BenchChem Online Store!
molecular formula C16H24 B8767844 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene CAS No. 2084-69-7

1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene

Cat. No. B8767844
M. Wt: 216.36 g/mol
InChI Key: JIVANURAWUCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292719

Procedure details

The starting material 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) is prepared by substantially following the procedures of Frank, U.S. Pat. No. 4,877,913. Specifically, a 100 ml, four-necked, round bottom flask is charged with cyclohexane (7.17 g) and anhydrous aluminum chloride (1.004 g), and cooled to about 16° C. A 60 ml addition funnel is charged with para-cymene (39.87 g), diisobutylene-2 (8.34 g), and neohexene (6.25 g) and connected to the flask. The funnel mixture is added to the flask over a period of about one hour and the flask mixture stirred 30 minutes following addition, while maintaining the temperature at about 16° C. The reaction is then quenched with deionized water (15 ml), and the organic phase separated and washed with, in order, 5% HCl, 10% Na2CO3, and 50% brine. The aqueous layers are then dried over K2CO3, filtered, and evaporated to yield a crude product containing HMT.
Quantity
39.87 g
Type
reactant
Reaction Step One
[Compound]
Name
diisobutylene-2
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
1.004 g
Type
reactant
Reaction Step Two
Quantity
7.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH:12]([CH3:14])[CH3:13])[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[CH2:15]=[CH:16][C:17](C)([CH3:19])[CH3:18].[CH2:21]1CCCCC1>>[CH3:13][C:12]1([CH3:21])[C:5]2[C:10](=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=2)[C:17]([CH3:19])([CH3:18])[CH:16]([CH3:15])[CH2:14]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
39.87 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
diisobutylene-2
Quantity
8.34 g
Type
reactant
Smiles
Name
Quantity
6.25 g
Type
reactant
Smiles
C=CC(C)(C)C
Step Two
Name
Quantity
1.004 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
7.17 g
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Stirring
Type
CUSTOM
Details
the flask mixture stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 60 ml addition funnel
ADDITION
Type
ADDITION
Details
The funnel mixture is added to the flask over a period of about one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 16° C
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with deionized water (15 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with, in order, 5% HCl, 10% Na2CO3, and 50% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The aqueous layers are then dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC(C(C2=CC(=CC=C12)C)(C)C)C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.